molecular formula C14H16ClNO B1430773 c-(3'-Methoxybiphenyl-4-yl)methylamine hydrochloride CAS No. 858674-00-7

c-(3'-Methoxybiphenyl-4-yl)methylamine hydrochloride

Cat. No. B1430773
M. Wt: 249.73 g/mol
InChI Key: WEGRUTGWKGCNAY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride consists of a biphenyl group, a methoxy group, and a methylamine group. The exact arrangement of these groups in the molecule would determine its physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride would depend on its molecular structure. Unfortunately, specific details about its physical and chemical properties are not available in the resources I have access to.

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS would provide information on handling, storage, and disposal, as well as first-aid measures and personal protective equipment recommendations.

properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGRUTGWKGCNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-(3'-Methoxybiphenyl-4-yl)methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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